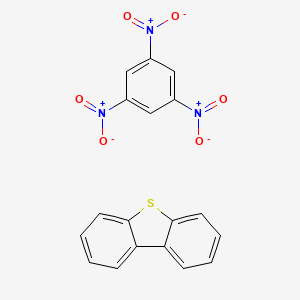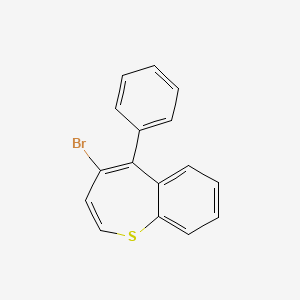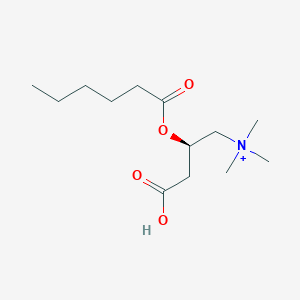![molecular formula C25H19ClN4O5 B14471188 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- CAS No. 67828-20-0](/img/structure/B14471188.png)
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including plastics, inks, paints, and textiles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-5-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- under alkaline conditions to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Widely used as a pigment in various industrial applications, including plastics, inks, paints, and textiles
作用機序
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as biological staining and drug delivery. The molecular targets and pathways involved include interactions with enzymes and cellular components that can cleave the azo bond, releasing the active components .
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[(2-methyl-5-nitrophenyl)azo]-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-5-nitrophenyl)azo]-3-hydroxy-
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- lies in its specific substitution pattern, which imparts distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise color matching and stability .
特性
CAS番号 |
67828-20-0 |
|---|---|
分子式 |
C25H19ClN4O5 |
分子量 |
490.9 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O5/c1-14-7-9-17(30(33)34)13-20(14)28-29-23-18-6-4-3-5-15(18)11-19(24(23)31)25(32)27-21-12-16(26)8-10-22(21)35-2/h3-13,31H,1-2H3,(H,27,32) |
InChIキー |
KYRHIHGLWNLWTO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)Cl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)






![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)


